molecular formula C21H21NO4S B2811688 (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid CAS No. 182201-77-0

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

Cat. No. B2811688
CAS RN: 182201-77-0
M. Wt: 383.46
InChI Key: MUSZBDPVJSUUQY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), which is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It is used in capillary electrophoresis and acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .


Synthesis Analysis

While specific synthesis methods for the compound were not found, 9-fluorenones, which are related to the fluorenyl group in the compound, can be synthesized from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .

Scientific Research Applications

Synthesis and Material Science

This compound and its related derivatives are pivotal in the synthesis of complex molecules and materials. For instance, derivatives of fluorenyl compounds have been extensively studied for their role in the development of novel hydrogelators, biomaterials, or therapeutics due to their unique structural and supramolecular features (Bojarska et al., 2020). Their synthesis often involves intricate chemical processes that yield compounds with specific properties, such as the synthesis of acyclic nucleoside and nucleotide analogues from amino acids, demonstrating control over absolute stereochemistry (Jeffery et al., 2000).

Bioimaging and Diagnostic Tools

Certain fluorenyl derivatives are used in bioimaging techniques due to their photophysical properties. For example, the linear and nonlinear photophysics of water-soluble fluorene derivatives have been explored for their potential in integrin-targeted bioimaging, leveraging their high fluorescence quantum yield and two-photon absorption properties (Morales et al., 2010). These compounds have shown high selectivity and promise for imaging specific biological targets, such as alpha(v)beta(3) integrin, highlighting their applicability in medical diagnostics and research.

Anticancer Research

In the realm of therapeutic research, some fluorenyl derivatives have been synthesized and screened for their anticancer activities. Notable examples include the synthesis and evaluation of S-glycosyl and S-alkyl derivatives of certain triazinone compounds, which have shown significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011). These studies contribute to the ongoing search for more effective cancer treatments by providing novel compounds for further investigation.

Organic Synthesis and Chemical Research

The compound and its related molecules are frequently utilized in organic synthesis, demonstrating versatility in creating various chemical structures. This includes the development of new synthesis methods for introducing protective groups into amines, acids, and other functional groups, showcasing the compound's utility in organic chemistry and material science (Soley & Taylor, 2019).

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSZBDPVJSUUQY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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